molecular formula C₁₆H₁₄N₄O₆ B017154 Diacetyl-3,3'-dinitrobenzidine CAS No. 6378-90-1

Diacetyl-3,3'-dinitrobenzidine

Cat. No.: B017154
CAS No.: 6378-90-1
M. Wt: 358.31 g/mol
InChI Key: VGFDUXNDMUMYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Diacetyl-3,3’-dinitrobenzidine is widely used in scientific research due to its unique properties. Some of its applications include:

Safety and Hazards

While specific safety and hazard information for Diacetyl-3,3’-dinitrobenzidine is not available, it’s important to note that related compounds like diacetyl have been associated with severe respiratory impairment when inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

The synthesis of Diacetyl-3,3’-dinitrobenzidine typically involves the nitration of N,N’-diacetylbenzidine. The process begins with the acetylation of benzidine using acetic anhydride to produce N,N’-diacetylbenzidine. This intermediate is then subjected to aromatic nitration using nitric acid to yield 3,3’-dinitro-N,N’-diacetylbenzidine. Finally, the protective acetyl groups are hydrolyzed to obtain Diacetyl-3,3’-dinitrobenzidine .

Chemical Reactions Analysis

Diacetyl-3,3’-dinitrobenzidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or tin chloride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Diacetyl-3,3’-dinitrobenzidine involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical reactions. These reactions can affect enzyme activity, protein interactions, and other cellular processes .

Comparison with Similar Compounds

Diacetyl-3,3’-dinitrobenzidine is similar to other nitrobenzidine compounds, such as 3,3’-dinitrobenzidine and 3,3’-diaminobenzidine. its unique acetyl groups provide distinct chemical properties and reactivity. Compared to 3,3’-dinitrobenzidine, Diacetyl-3,3’-dinitrobenzidine has additional acetyl groups that can be hydrolyzed, offering more versatility in chemical synthesis .

Similar compounds include:

Properties

IUPAC Name

N-[4-(4-acetamido-3-nitrophenyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFDUXNDMUMYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403553
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-90-1
Record name 3,3'-dinitro-N,N'-diacetylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacetyl-3,3'-dinitrobenzidine
Reactant of Route 2
Reactant of Route 2
Diacetyl-3,3'-dinitrobenzidine
Reactant of Route 3
Reactant of Route 3
Diacetyl-3,3'-dinitrobenzidine
Reactant of Route 4
Reactant of Route 4
Diacetyl-3,3'-dinitrobenzidine
Reactant of Route 5
Reactant of Route 5
Diacetyl-3,3'-dinitrobenzidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diacetyl-3,3'-dinitrobenzidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.